Aflatoxin B2-d3

Description

Properties

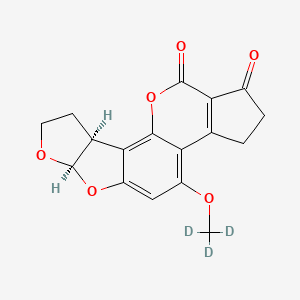

IUPAC Name |

(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSYXEZEXMQWHT-QVDKJMHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217830-52-8 |

Source

|

| Record name | (6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta[c]furo[3â??,2â??:4,5]furo[2,3-h][1]benzopyran-1,11-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pechmann Condensation and Friedel-Crafts Acylation

The foundational synthesis of aflatoxin B2 involves Pechmann condensation to construct the coumarin core, followed by Friedel-Crafts acylation to form the fused furan rings. Starting from acetylbenzene (7 ), a sequence of acylation, methylation, and cyclization yields the tricyclic intermediate 13 . Subsequent Pechmann condensation with β-keto ester 14 under acidic conditions generates the D-ring, while Friedel-Crafts acylation with AlCl₃ completes the E-ring. This 13-step route achieves aflatoxin B2 in 0.9% yield, providing a scaffold for deuterium modification.

Rh-Catalyzed [3 + 2]-Annulation

A modern approach employs Rh₂(OAc)₄-catalyzed [3 + 2]-annulation between diazoquinone 30 and enol ether 31 to construct the bifuran moiety. This method streamlines the synthesis to nine linear steps, achieving a 2.5% yield of aflatoxin B2. The annulation step’s efficiency and selectivity make it amenable to isotopic labeling.

Sc(OTf)₃-Promoted Cyclization

Lewis acid-catalyzed cyclization using Sc(OTf)₃ enables one-pot formation of the pentacyclic framework from advanced intermediate 20 . This method’s mild conditions preserve functional groups, allowing precise deuteration at late-stage intermediates.

Deuterium Incorporation Strategies

Deuterium labeling in this compound targets stable positions to avoid isotopic exchange. Common strategies include:

Deuterated Reagents in Key Synthesis Steps

-

Methylation with CD₃I : Replacing CH₃I with CD₃I in methylation steps introduces deuterium at methoxy groups. For example, the methoxy group at position C4 (see Figure 1) is deuterated using CD₃I during the methylation of intermediate 8 .

-

Reduction with NaBD₄ : Selective reduction of ketones or aldehydes with NaBD₄ incorporates deuterium at hydroxyl-bearing carbons. This approach is applicable during the synthesis of intermediate 12 .

Post-Synthetic Hydrogen-Deuterium Exchange

Controlled exchange under acidic or basic conditions introduces deuterium at labile positions. For instance, treating aflatoxin B2 with D₂O and HCl catalyzes exchange at the lactone carbonyl α-position, though this method risks structural degradation.

Synthetic Routes for this compound

Route 1: Deuteration via Pechmann Condensation

Route 2: Late-Stage Deuterium Incorporation

-

Advanced Intermediate : Tricyclic compound 20 synthesized via Rh-catalyzed annulation.

-

Deuteration : Treatment with D₂O and Sc(OTf)₃ at 60°C for 24 hours introduces deuterium at the C8 and C9 positions.

-

Final Cyclization : Sc(OTf)₃-promoted cyclization yields this compound with 85% isotopic retention.

Analytical Characterization

Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

-

¹H NMR : Disappearance of proton signals at δ 3.82 (OCH₃) and δ 5.21 (C8-H) confirms deuterium incorporation.

-

¹³C NMR : Shift from δ 56.8 (OCH₃) to δ 56.5 (OCD₃) validates labeling.

Challenges and Optimization

Isotopic Dilution

Trace protons in deuterated reagents (e.g., CD₃OH) reduce isotopic purity. Distillation and molecular sieves improve reagent purity to >99.5% D.

Side Reactions

Acidic conditions during Pechmann condensation promote deuterium loss. Buffering with NaOAc maintains pH 4–5, minimizing exchange.

Applications and Validation

Chemical Reactions Analysis

Types of Reactions: Aflatoxin B2-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s metabolic pathways and toxicological effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often involve reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which are used to study the compound’s interaction with biological systems .

Scientific Research Applications

Toxicological Studies

Aflatoxins, including Aflatoxin B2-d3, are primarily studied for their toxicological effects. Research indicates that this compound exhibits lower carcinogenic potency compared to its parent compound Aflatoxin B1 due to the saturation of the furan ring in its structure. This difference in toxicity is crucial for risk assessment in food safety and public health.

Case Study: Toxicity Assessment

A study assessed the cytogenetic effects of Aflatoxin B2 on various cell types. The findings revealed significant increases in micronuclei formation and chromosomal aberrations in exposed cells, highlighting its potential as a genotoxic agent .

Detoxification Research

Given the hazardous nature of aflatoxins, extensive research has been conducted on detoxification methods. Various plant extracts have shown promise in degrading aflatoxins, including this compound.

Detoxification Mechanisms

- Plant Extracts : Studies have demonstrated that extracts from plants such as Ocimum basilicum and Corymbia citriodora can effectively degrade this compound through biochemical processes. For example, Corymbia citriodora leaf extracts achieved degradation rates of approximately 92.95% under optimized conditions .

- Biochemical Pathways : The detoxification process often involves the modification of the lactone ring and removal of double bonds in the furan structure, leading to less toxic degradation products .

Food Safety Applications

Aflatoxins are notorious for contaminating agricultural products such as grains and nuts. The application of this compound in food safety research focuses on developing methods to detect and mitigate contamination.

Detection Methods

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for detecting aflatoxins in food samples. These methods allow for precise quantification and identification of aflatoxin residues .

- Adsorbent Use : Research has explored using various adsorbents in animal feed to bind aflatoxins, thereby reducing their bioavailability and toxicity in livestock .

Pharmacological Research

The pharmacological potential of this compound is also being investigated, particularly concerning its interactions with biological systems.

Protective Agents

Studies have examined compounds like resveratrol that exhibit protective effects against Aflatoxin B2-induced toxicity. Resveratrol has been shown to mitigate oxidative stress caused by aflatoxins, suggesting potential therapeutic applications .

Comprehensive Data Table

Mechanism of Action

Aflatoxin B2-d3 exerts its effects primarily through the formation of reactive epoxide intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The compound’s molecular targets include liver enzymes involved in detoxification, such as cytochrome P450 . The pathways involved in its action include oxidative stress and DNA damage repair mechanisms .

Comparison with Similar Compounds

Aflatoxin B2 (AFB2)

- Structure: AFB2 is a dihydrofuran derivative with a cyclopentenone ring. It differs from AFB1 (the most toxic aflatoxin) by lacking a double bond in the difuran ring .

- Metabolism: AFB2 is metabolized in vivo to aflatoxin B1 (AFB1) via hepatic enzymes, particularly in species like ducks, which exhibit high metabolic activity . AFB1 is then further activated to a carcinogenic epoxide.

- Toxicity: AFB2 is less toxic than AFB1 but still classified as a Group 1 carcinogen by IARC. Its LD₅₀ in ducks is ~0.3 mg/kg, compared to AFB1’s LD₅₀ of ~0.1 mg/kg .

- Analytical Role : Unlike AFB2-d3, AFB2 is a target analyte in food safety testing, with regulatory limits set at 20 ppb in the EU for total aflatoxins (B1+B2+G1+G2) .

Aflatoxin G2 (AFG2)

- Structure : AFG2 features a fused bisdihydrofuran system with an additional oxygen atom compared to AFB2, resulting in green fluorescence under UV light .

- Toxicity : AFG2 is less toxic than AFB1 but more toxic than AFB2. Regulatory limits treat AFG2 equivalently to AFB2 in total aflatoxin calculations .

Aflatoxin M2 (AFM2)

- Structure : AFM2 is a hydroxylated metabolite of AFB2, formed in lactating animals and excreted in milk .

- Toxicity: AFM2 is less carcinogenic than AFM1 (metabolite of AFB1) but still regulated at 0.05 ppb in the EU for infant formula .

Metabolic Pathways and Toxicity Comparison

- In vitro Metabolism : Duck liver converts AFB2 to AFB1 (2–8% conversion) and trace amounts of aflatoxicols and M-series metabolites . AFB2-d3 may undergo similar pathways, but deuterium could slow enzymatic conversion rates.

- No direct studies confirm this, however .

Key Research Findings

Metabolic Conversion : Duck liver’s high AFB2-to-AFB1 conversion rate (up to 8%) underscores species-specific toxicity risks .

Plant-Based Inhibition : Structural genes (aflM, aflP) in aflatoxin biosynthesis are strongly correlated with AFB1 production (r > 0.84), suggesting targeted inhibition strategies .

Analytical Stability : Deuterated standards like AFB2-d3 improve recovery rates (92–106%) in HPLC-UV methods, critical for detecting trace aflatoxins .

Biological Activity

Aflatoxin B2-d3 is a derivative of aflatoxin B2, a potent mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus. This compound is known for its significant biological activity, particularly in terms of toxicity and mutagenicity. This article explores the biological effects, metabolic pathways, detoxification methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a furan ring and a cyclopentene moiety, which are critical for its biological activity. The compound's structure allows it to intercalate into DNA, leading to mutagenic effects. The presence of double bonds and functional groups in its molecular architecture contributes to its reactivity and toxicity.

The primary mechanism by which this compound exerts its biological effects involves the formation of DNA adducts. Upon metabolic activation, aflatoxins can form highly reactive epoxide intermediates that bind to DNA, particularly at the N7 position of guanine bases. This binding results in mutations that can lead to carcinogenesis. Studies have shown that this compound can induce significant changes in cellular processes, including apoptosis and cell cycle disruption due to its interaction with key regulatory genes such as p53 .

Biological Activity and Toxicity

Toxicological Studies : Research indicates that this compound exhibits potent toxicological effects in various animal models. For instance, studies on Swiss albino mice demonstrated that exposure to Aflatoxin B2 resulted in significant physiological and biochemical alterations, including increased liver enzymes (AST and ALT), elevated blood urea nitrogen (BUN), and kidney dysfunction markers . The compound also induced cytogenetic damage, evidenced by increased micronucleus formation and chromosomal aberrations .

Case Study : In a study assessing the protective role of resveratrol against Aflatoxin B2-induced toxicity, it was found that resveratrol significantly mitigated the adverse effects on liver and kidney parameters. The protective effect was quantified using recovery rates ranging from 40.9% to 80.5% across various toxicological endpoints .

Metabolism of this compound

The metabolism of this compound primarily occurs in the liver, where it is converted into less toxic metabolites through the action of cytochrome P450 enzymes. This metabolic pathway is crucial for detoxifying aflatoxins; however, it can also lead to the formation of reactive intermediates that retain mutagenic potential .

Detoxification Strategies

Several studies have explored methods to detoxify this compound using natural extracts. For example:

- Corymbia citriodora Extract : This plant extract demonstrated a high degradation rate for both Aflatoxin B1 and B2 in vitro, achieving degradation efficiencies of 95.21% and 92.95%, respectively .

- Trachyspermum ammi Extract : Similarly, this extract showed significant efficacy in degrading Aflatoxins under optimized conditions, with degradation rates exceeding 90% .

These findings highlight the potential for using natural compounds to mitigate the toxic effects of aflatoxins.

Data Summary Table

| Parameter | This compound Effects | Protective Agents |

|---|---|---|

| Physiological Changes | Reduced body weight; liver enlargement | Resveratrol |

| Biochemical Alterations | Elevated AST/ALT; increased BUN | Resveratrol |

| Cytogenetic Effects | Increased micronuclei; chromosomal aberrations | Resveratrol |

| Detoxification Efficiency | Up to 95% degradation with plant extracts | Corymbia citriodora, Trachyspermum ammi |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Aflatoxin B2-d3 in experimental studies, and how do they differ from regulatory approaches?

- Methodological Answer : Regulatory methods (e.g., HPLC, ELISA) prioritize legal defensibility and standardization, whereas experimental methods should align with study objectives. For instance, minicolumn assays are cost-effective for screening, while isotope dilution mass spectrometry (ID-MS) coupled with HPLC provides precise quantification of deuterated analogs like B2-d3 . Experimental designs must validate method sensitivity (e.g., limit of detection, LOQ) using spiked matrix recovery tests, especially for complex food matrices .

Q. How can researchers ensure accurate structural identification of this compound adducts in mechanistic studies?

- Methodological Answer : Use high-resolution techniques such as NMR and LC-MS/MS to confirm adduct formation. For example, in DNA interaction studies, formic acid hydrolysis followed by preparative HPLC isolates adducts like 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1, which can be structurally validated via spectral analysis (UV, fluorescence) and comparison to synthetic standards . Replicate experiments with deuterated controls (e.g., B2-d3) help distinguish artifact signals .

Q. What are the critical considerations for preparing stable isotope-labeled this compound standards in contamination studies?

- Methodological Answer : Ensure isotopic purity (>98% deuterium incorporation) via NMR or mass spectrometry. Store standards at -20°C in amber vials to prevent photodegradation. Calibrate against certified reference materials (CRMs) and validate stability through accelerated degradation tests (e.g., 40°C/75% humidity for 4 weeks) to confirm no isotopic exchange or matrix interference .

Advanced Research Questions

Q. How can machine learning models improve the prediction of this compound contamination risks in agricultural systems?

- Methodological Answer : Integrate topographical, climatic, and soil data (e.g., pH, moisture) into supervised learning algorithms (e.g., random forests, neural networks). Train models using historical aflatoxin datasets and validate with field samples analyzed via HPLC-MS. Feature importance analysis identifies high-risk factors (e.g., drought stress), enabling pre-harvest interventions . Cross-validate predictions with isotopic tracer studies using B2-d3 to track contamination pathways .

Q. What experimental strategies resolve contradictions in this compound toxicity data across in vitro vs. in vivo models?

- Methodological Answer : Address interspecies metabolic differences by conducting parallel studies with human hepatocyte lines (e.g., HepG2) and rodent models. Use deuterated B2-d3 to trace metabolite formation (e.g., epoxides) via LC-HRMS. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 values to in vivo doses, accounting for bioavailability and tissue-specific clearance .

Q. How should researchers design collaborative studies to assess this compound’s role in multi-mycotoxin synergism?

- Methodological Answer : Adopt a multi-sector framework involving academia, regulatory bodies, and agriculture stakeholders. Use factorial experimental designs to test interactions (e.g., B2-d3 with ochratoxin A). Quantify synergistic effects via isobolographic analysis and mechanistic toxicogenomics (RNA-seq) . Standardize data sharing protocols using FAIR (Findable, Accessible, Interoperable, Reusable) principles to ensure reproducibility .

Methodological Best Practices

- Data Validation : Cross-verify results using orthogonal methods (e.g., ELISA + HPLC-MS) and include deuterated internal standards (e.g., B2-d3) to correct for matrix effects .

- Ethical Compliance : For human studies, obtain IRB approval and document isotopic tracer safety profiles per ICH guidelines .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.